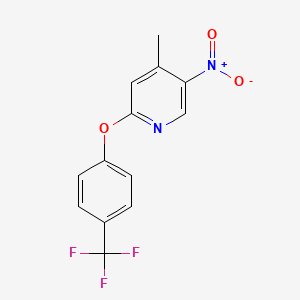

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine

描述

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4, a nitro group at position 5, and a 4-(trifluoromethyl)phenoxy moiety at position 2. This structure combines electron-withdrawing (nitro, trifluoromethyl) and electron-donating (methyl) groups, influencing its electronic properties and reactivity. The trifluoromethylphenoxy group enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .

属性

IUPAC Name |

4-methyl-5-nitro-2-[4-(trifluoromethyl)phenoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O3/c1-8-6-12(17-7-11(8)18(19)20)21-10-4-2-9(3-5-10)13(14,15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJTZMCGRHDOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Trifluoromethylation: The trifluoromethyl group is introduced to the phenoxy group through trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

Coupling Reaction: The phenoxy group is coupled to the pyridine ring through nucleophilic aromatic substitution reactions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

化学反应分析

Types of Reactions

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF or DMSO

Coupling: Bases like potassium carbonate (K2CO3), solvents like DMF

Major Products Formed

Reduction: 4-Methyl-5-amino-2-(4-(trifluoromethyl)phenoxy)pyridine

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations:

Trifluoromethylphenoxy vs. Halogenated Phenoxy: The trifluoromethylphenoxy group in the target compound likely offers superior metabolic stability and herbicidal activity compared to chlorinated analogues (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives in haloxyfop synthesis) due to increased resistance to oxidative degradation .

Lipophilicity: The target compound’s trifluoromethylphenoxy group increases lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted pyridines (e.g., logP ~2.8 for ), which may enhance membrane permeability in agrochemical applications.

生物活性

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₃H₈F₃N₂O₃

- Molecular Weight : 306.21 g/mol

- CAS Number : 944317-53-7

- Solubility : Soluble in organic solvents; moderate solubility in water.

- Log P : 2.97, indicating moderate lipophilicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes the IC₅₀ values observed in different studies:

The compound exhibits selective cytotoxicity against cancer cells while showing reduced toxicity towards normal cells, suggesting a promising therapeutic index.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. It has been evaluated against several bacterial strains, with results indicating significant inhibition:

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vivo studies demonstrated a reduction in paw edema in animal models:

This indicates that the compound may serve as a potential anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell cycle regulation.

- Antioxidant Activity : The presence of nitro and trifluoromethyl groups contributes to its antioxidant properties, which may enhance its therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This supports the notion that the compound induces programmed cell death in cancerous cells.

Case Study 2: Antimicrobial Testing

In a comprehensive antimicrobial susceptibility test, the compound was evaluated against clinical isolates of E. coli and S. aureus. The results indicated that it effectively inhibited bacterial growth, suggesting its potential use as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。